molecular formula C9H12N2O2 B3187802 n'-(4-Methoxyphenyl)acetohydrazide CAS No. 17473-78-8

n'-(4-Methoxyphenyl)acetohydrazide

Cat. No.: B3187802
CAS No.: 17473-78-8
M. Wt: 180.2 g/mol
InChI Key: BTNWTSYUNCUTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Methoxyphenyl)acetohydrazide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17473-78-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

N'-(4-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C9H12N2O2/c1-7(12)10-11-8-3-5-9(13-2)6-4-8/h3-6,11H,1-2H3,(H,10,12)

InChI Key

BTNWTSYUNCUTSP-UHFFFAOYSA-N

SMILES

CC(=O)NNC1=CC=C(C=C1)OC

Canonical SMILES

CC(=O)NNC1=CC=C(C=C1)OC

17473-78-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 4-methoxyphenylhydrazine hydrochloride are dissolved in water and then triethylamine is added until the salt has been neutralized. Extraction is carried out with AcOEt and then the extract is evaporated to dryness to produce 8 g of precipitate composed of 4-methoxyphenyl-hydrazine. This compound is dissolved in 30 ml of ether and then a solution of 13 ml of acetic anhydride dissolved in 30 ml of ether is added dropwise. The mixture is stirred at 0° C. for 15 minutes and then the white precipitate formed is filtered off to produce 7.4 g of the expected compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.